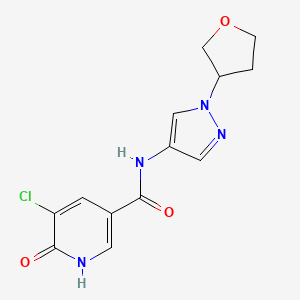
5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a chloro group, a hydroxy group, and a tetrahydrofuran ring attached to a pyrazole moiety. Such compounds are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via nucleophilic substitution or other suitable reactions.
Chlorination and Hydroxylation: The chloro and hydroxy groups can be introduced through selective halogenation and hydroxylation reactions.
Nicotinamide Formation: The final step involves the formation of the nicotinamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could have bioactive properties.
Medicine
In medicine, compounds like this compound may be investigated for their potential therapeutic effects. This could include anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine: Similar structure but with a pyridine ring instead of a nicotinamide moiety.
6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide: Lacks the chloro group.
5-chloro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide: Lacks the hydroxy group.
Uniqueness
The uniqueness of 5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide lies in its specific combination of functional groups, which may confer unique biological and chemical properties compared to similar compounds.
Eigenschaften
IUPAC Name |
5-chloro-6-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c14-11-3-8(4-15-13(11)20)12(19)17-9-5-16-18(6-9)10-1-2-21-7-10/h3-6,10H,1-2,7H2,(H,15,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGCHBQLOUSOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2702676.png)

![4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2702683.png)
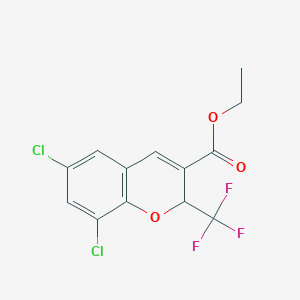
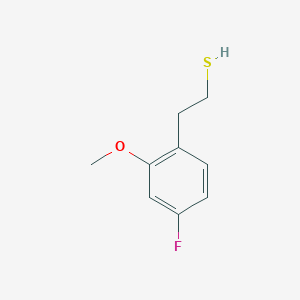
![2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2702686.png)
![N-(3-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2702688.png)
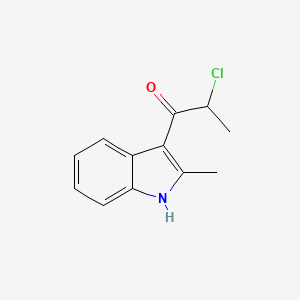
![3-methyl-4-(naphthalen-1-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2702690.png)

![ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2702693.png)
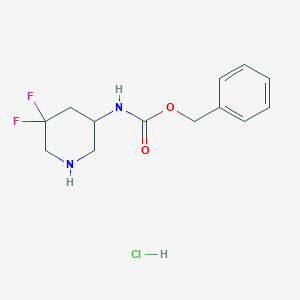
![1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2702695.png)
![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2702696.png)
